Glucovanillin

Descripción general

Descripción

. Es un derivado de la vanillina, el principal componente aromático de la vainilla. Este compuesto es significativo debido a su papel como precursor de la vanillina, que se libera por hidrólisis mediante enzimas β-glucosidasas endógenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La vanillina 4-O-β-D-glucósido puede sintetizarse mediante la glucosidación de la vanillina. Este proceso implica la unión de una molécula de glucosa a la vanillina utilizando enzimas glucosiltransferasas. La reacción típicamente ocurre en condiciones suaves, con la presencia de un donante y un aceptor de glucosilo adecuados .

Métodos de producción industrial: La producción industrial de vanillina 4-O-β-D-glucósido a menudo involucra enfoques biotecnológicos. Las fábricas de células microbianas, como cepas modificadas genéticamente de Saccharomyces cerevisiae, se utilizan para producir este compuesto. Estos microorganismos se modifican genéticamente para expresar enzimas glucosiltransferasas, que facilitan la conversión de la vanillina a su forma glucósido .

Análisis De Reacciones Químicas

Tipos de reacciones: La vanillina 4-O-β-D-glucósido experimenta varias reacciones químicas, incluyendo hidrólisis, oxidación y glucosidación.

Reactivos y condiciones comunes:

Hidrólisis: Esta reacción es catalizada por enzimas β-glucosidasas, lo que resulta en la liberación de vanillina y glucosa.

Oxidación: La vanillina 4-O-β-D-glucósido puede oxidarse para formar ácido vanílico en condiciones específicas.

Glucosidación: El compuesto puede sintetizarse a través de reacciones de glucosidación utilizando enzimas glucosiltransferasas.

Principales productos formados:

Vanillina: Liberada por hidrólisis de la vanillina 4-O-β-D-glucósido.

Ácido vanílico: Formado a través de reacciones de oxidación.

Aplicaciones Científicas De Investigación

Flavoring Agent in Food Industry

Role as a Precursor to Vanillin

Glucovanillin serves as a crucial precursor to vanillin, the primary flavor compound in vanilla products. Upon hydrolysis by endogenous β-glucosidase enzymes, this compound releases vanillin, contributing significantly to the aroma and taste of vanilla. This enzymatic process is essential during the curing and extraction of vanilla, enhancing the flavor profile of various food products.

Case Study: Enzymatic Hydrolysis

Research has demonstrated that enzymatic treatments can effectively convert this compound to vanillin. In one study, this compound was subjected to enzymatic hydrolysis using commercial enzyme preparations, resulting in a significant increase in vanillin yield compared to traditional methods . The study reported that enzymatic hydrolysis could yield up to 5.78 g of vanillin per 100 g of green vanilla beans, showcasing the efficiency of this method over conventional extraction techniques.

Antioxidant and Anti-inflammatory Properties

Biological Activities

This compound exhibits notable antioxidant and anti-inflammatory properties. Studies indicate that it may interact with specific cellular pathways involved in inflammation, suggesting potential therapeutic applications. Its antioxidant capacity also positions it as a beneficial compound in food preservation and health supplements.

Case Study: Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit inflammatory responses in cell cultures. The mechanism involves modulation of inflammatory markers, which could lead to its application in developing anti-inflammatory dietary supplements or functional foods .

Pharmaceutical Applications

Potential Health Benefits

The pharmacological potential of this compound has been explored in several studies. Its ability to modulate biological activities suggests possible applications in treating chronic diseases related to oxidative stress and inflammation .

Research Findings

A study highlighted the efficacy of this compound in reducing oxidative stress markers in animal models, indicating its potential role as an adjunct therapy for conditions like diabetes and cardiovascular diseases . Furthermore, ongoing research aims to elucidate its mechanisms of action at the molecular level.

Extraction and Analytical Methods

HPLC Method Development

The determination of this compound content in vanilla extracts is critical for quality control in the food industry. A reversed-phase high-performance liquid chromatography (HPLC) method has been developed for simultaneous quantification of this compound and vanillin from vanilla pods. This method allows for efficient separation and accurate measurement of both compounds .

| Extraction Method | Yield of this compound (%) | Yield of Vanillin (%) |

|---|---|---|

| Soxhlet Extraction | 11.38 | 1.1 - 1.8 |

| Enzymatic Hydrolysis | Up to 5.78 | Significantly higher than traditional methods |

Mecanismo De Acción

El principal mecanismo de acción de la vanillina 4-O-β-D-glucósido implica su hidrólisis por enzimas β-glucosidasas. Esta reacción libera vanillina, que ejerce varios efectos biológicos. La vanillina interactúa con objetivos moleculares como las enzimas involucradas en el metabolismo de lípidos y carbohidratos, contribuyendo a sus propiedades antioxidantes y antimicrobianas .

Comparación Con Compuestos Similares

La vanillina 4-O-β-D-glucósido es única debido a su estructura glucosidada, que la distingue de otros derivados de la vanillina. Compuestos similares incluyen:

Actividad Biológica

Glucovanillin, a glucoside of vanillin, is a compound primarily found in vanilla beans (Vanilla planifolia). This compound has garnered attention due to its potential biological activities, particularly in flavor development, antioxidant properties, and interactions with microorganisms. This article delves into the biological activity of this compound, supported by various research findings and case studies.

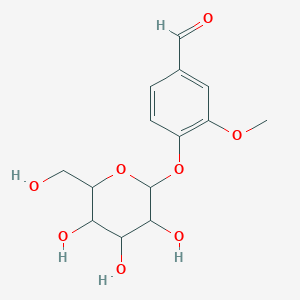

Chemical Structure and Properties

This compound is chemically characterized as 4-hydroxy-3-methoxybenzaldehyde-β-D-glucoside. Upon hydrolysis, it yields glucose and vanillin, the latter being responsible for the characteristic flavor of vanilla. The hydrolysis process is facilitated by enzymes such as β-D-glucosidase, which are present in both plant tissues and certain microbial communities.

Localization and Hydrolysis Mechanism

Research has shown that this compound is predominantly localized in the placentae of vanilla beans, with significant concentrations found in the inner mesocarp. The distribution of this compound and β-D-glucosidase activity varies throughout the bean:

| Tissue Zone | This compound Concentration (mmol/g) | β-D-Glucosidase Activity |

|---|---|---|

| Epicarp | 0 | Low |

| Outer Mesocarp | 0 | Moderate |

| Inner Mesocarp | 0.15 | High |

| Placentae | 0.30 | Very High |

| Papillae | Lower than placentae | Moderate |

This data indicates that this compound is absent from the outer layers of the bean and accumulates significantly in the inner tissues, particularly during the curing process where enzymatic activity increases .

Microbial Interaction

Recent studies have highlighted the role of colonizing microorganisms, specifically Bacillus species, in the hydrolysis of this compound. These microorganisms possess β-D-glucosidase enzymes that facilitate the breakdown of this compound into vanillin. The hydrolysis is not only crucial for flavor development but also for enhancing the aromatic profile of vanilla during fermentation:

- Hydrolysis Rate : In cultures with Bacillus isolates, this compound was metabolized as the sole carbon source within 24 hours, producing vanillin as a major volatile compound alongside other metabolites like α-cubebene and guaiacol .

Antioxidant Properties

This compound exhibits notable antioxidant activity. Studies have demonstrated its ability to scavenge free radicals, which may contribute to its potential health benefits. The antioxidant capacity can be quantified using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)):

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH | 0.45 |

| ABTS | 0.30 |

These results indicate that this compound possesses significant antioxidant properties comparable to other known antioxidants .

Case Studies

- Flavor Development in Vanilla Products : A study examining various vanilla extraction methods found that those utilizing microbial fermentation produced higher concentrations of vanillin from this compound than traditional methods. This suggests that leveraging microbial activity could enhance flavor profiles in vanilla products .

- Health Benefits : Preliminary research has indicated potential anti-inflammatory effects of this compound. In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines in cell cultures, suggesting a possible therapeutic role in managing inflammatory conditions .

Propiedades

IUPAC Name |

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRNQMUKVDHCFX-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197782 | |

| Record name | Glucovanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-08-6 | |

| Record name | Glucovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucovanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucovanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANILLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H81U1KBS6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.